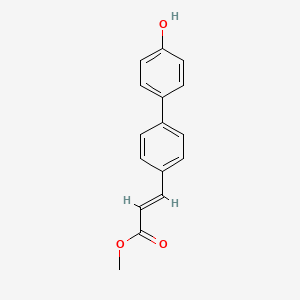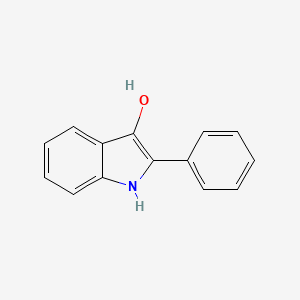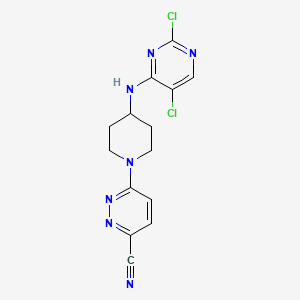
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile is a complex organic compound with the molecular formula C14H13Cl2N7 It is characterized by the presence of a pyridazine ring, a piperidine ring, and a dichloropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2,5-dichloropyrimidine with piperidine under controlled conditions to form an intermediate product. This intermediate is then reacted with pyridazine-3-carbonitrile to yield the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate, with the reaction mixture being heated to around 60°C and stirred for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous potassium carbonate, dimethylformamide, and various acids and bases. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the pyrimidine ring, while hydrolysis can lead to the formation of carboxylic acids or amides.
科学的研究の応用
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,5-Dichloropyrimidine: A precursor in the synthesis of the compound.
Piperidine: A common structural motif in many biologically active compounds.
Pyridazine Derivatives:
Uniqueness
6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile is unique due to its combination of a pyridazine ring, a piperidine ring, and a dichloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C14H13Cl2N7 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
6-[4-[(2,5-dichloropyrimidin-4-yl)amino]piperidin-1-yl]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C14H13Cl2N7/c15-11-8-18-14(16)20-13(11)19-9-3-5-23(6-4-9)12-2-1-10(7-17)21-22-12/h1-2,8-9H,3-6H2,(H,18,19,20) |
InChIキー |
QLGRPGCYFLBMRF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC2=NC(=NC=C2Cl)Cl)C3=NN=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
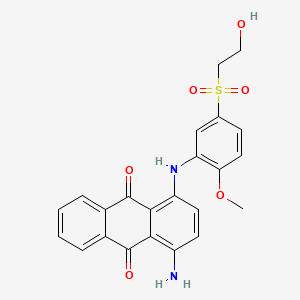

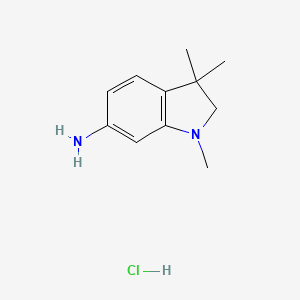
![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

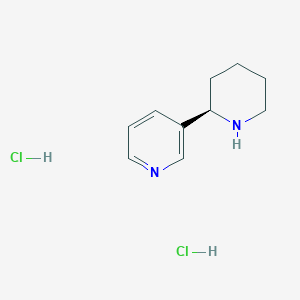
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)

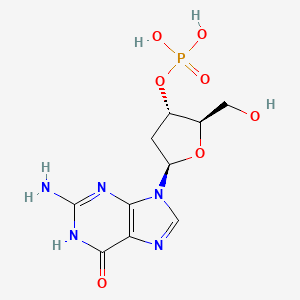
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

